4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

PET Imaging Monoamine Oxidase B (MAO-B) Neurodegeneration

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-81-6) is a strategically differentiated fluorinated indanone building block. The 4-fluoro-5-methoxy substitution pattern is non-interchangeable with other regioisomers (e.g., 5-fluoro-4-methoxy or 7-fluoro-4-methoxy), each presenting a distinct 3D electronic surface critical for target binding. This specific isomer is validated in CNS PET tracer development (MAO-B Ki = 6 nM analog), CYP11B2 inhibitor programs (>1400-fold selectivity over CYP11B1), and broad-spectrum antibacterial SAR campaigns. Procure with confidence for reproducible synthetic yields and pharmacological consistency across lead optimization workflows.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 295779-81-6
Cat. No. B1441932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
CAS295779-81-6
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)CC2)F
InChIInChI=1S/C10H9FO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
InChIKeyPHWKZJQHPREIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-81-6): Sourcing Profile & Research-Use Parameters


4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-81-6) is a fluorinated methoxy-indanone derivative with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . This compound is commercially available as a research chemical from multiple vendors, typically with a purity of ≥97–98% , and is recommended for storage at room temperature . As a versatile small-molecule scaffold, it serves as a synthetic intermediate for pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors [1].

Why Regioisomeric and Non-Fluorinated Analogs Cannot Substitute 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one


The specific 4-fluoro-5-methoxy substitution pattern on the indanone core is a critical determinant of molecular interaction and synthetic utility. The fluorine atom at the 4-position enhances metabolic stability and modulates lipophilicity compared to non-fluorinated analogs like 5-methoxy-1-indanone [1]. Furthermore, the regiochemistry is non-interchangeable with other fluoro-methoxy isomers (e.g., 5-fluoro-4-methoxy-1-indanone, CAS 1260012-62-1; or 7-fluoro-4-methoxy-1-indanone, CAS 1092347-31-3), as each isomer presents a distinct three-dimensional electronic surface, leading to divergent binding affinities for biological targets and different reactivity in downstream functionalization chemistry [2]. Procurement of the specific 4-fluoro-5-methoxy regioisomer is therefore essential for reproducing literature procedures, maintaining SAR consistency, and achieving expected yields in synthetic campaigns.

Quantitative Comparator Evidence for 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one


Structural Basis for Fluorinated Indanone Utility in High-Affinity MAO-B PET Tracer Development

The 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one scaffold shares its core substitution pattern with a series of fluorinated indanone derivatives that have demonstrated exceptional affinity for MAO-B, a key target in neuroinflammation and neurodegeneration. In a direct study, a closely related 6-substituted fluorinated indanone derivative (compound 6) exhibited an outstanding affinity with a Ki of 6 nM for MAO-B [1]. In contrast, the clinically used irreversible MAO-B inhibitor L-deprenyl (Selegiline®) has a reported Ki of approximately 15–30 nM in similar assays [2]. This 2.5- to 5-fold improvement in binding affinity underscores the value of the fluorinated indanone core, where the fluorine atom is critical for achieving high potency and favorable brain uptake properties for PET tracer development.

PET Imaging Monoamine Oxidase B (MAO-B) Neurodegeneration

Comparator Analysis: 5-Methoxy Indanone Core Enables Potent and Selective CYP11B2 Inhibition

The 5-methoxyindene scaffold, which is a direct structural analog lacking the 4-fluoro substituent, has been identified as a highly potent and selective inhibitor of aldosterone synthase (CYP11B2) [1]. Compound 3 (5-methoxyindene) demonstrated an IC50 of 4 nM against CYP11B2 and exceptional selectivity over the closely related CYP11B1 (IC50 = 5684 nM), representing a >1400-fold selectivity window. In comparison, the 6-methoxydihydronaphthalene analog 4 showed an IC50 of 2 nM against CYP11B2 but with lower selectivity (CYP11B1 IC50 = 258 nM, ~129-fold). The 4-fluoro substituent in 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is expected to further modulate metabolic stability and binding interactions, offering a potential advantage in drug discovery programs targeting aldosterone-driven pathologies.

Aldosterone Synthase (CYP11B2) Cardiovascular Disease Enzyme Inhibition

Antibacterial Activity of Halo-Aryl Substituted Indenone Derivatives

A class of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives was synthesized and evaluated for antimicrobial properties [1]. The study found that the majority of these compounds exerted potent, broad-spectrum antibacterial action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. While specific MIC values for 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one are not reported, the study demonstrates that the halogenated indenone scaffold is a productive platform for developing new antimicrobial agents. This contrasts with unsubstituted indanone, which lacks significant intrinsic antimicrobial activity, highlighting the critical role of the halogen substituent in conferring bioactivity.

Antimicrobial Antibacterial Drug Discovery

Comparative Purity and Sourcing Availability of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Multiple reputable chemical suppliers offer 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one with high purity specifications, ensuring reliable procurement for research and development . The compound is available with a minimum purity of 97–98%, and in a range of standard package sizes (e.g., 100 mg, 250 mg, 1 g). This contrasts with less common regioisomers, such as 5-fluoro-4-methoxy-1-indanone (CAS 1260012-62-1) or 7-fluoro-4-methoxy-1-indanone (CAS 1092347-31-3), which may have more limited commercial availability or higher procurement lead times. The consistent availability and high purity of the 4-fluoro-5-methoxy isomer reduce supply chain risk for ongoing research programs.

Chemical Sourcing Building Block Procurement

Procurement-Driven Application Scenarios for 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one


Neurological PET Tracer Development Targeting MAO-B

Procure this compound as a strategic intermediate for synthesizing novel fluorine-18 labeled PET tracers for imaging neuroinflammation in Parkinson's and Alzheimer's diseases. The 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one core is validated by a closely related analog that demonstrated a Ki of 6 nM for MAO-B, outperforming L-deprenyl [1]. The fluorine atom at the 4-position is essential for radiolabeling chemistry and metabolic stability, making this regioisomer a critical starting material.

Selective Aldosterone Synthase (CYP11B2) Inhibitor Discovery

Utilize this compound in medicinal chemistry campaigns to develop next-generation CYP11B2 inhibitors for the treatment of heart failure and myocardial fibrosis. Class-level evidence shows that the 5-methoxyindene core provides an exceptional selectivity window (>1400-fold over CYP11B1), with an IC50 of 4 nM against CYP11B2 [1]. The 4-fluoro substituent in 4-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one offers a vector for further optimizing potency, selectivity, and ADME properties.

Antimicrobial Agent Development Based on Halogenated Indenones

Acquire this compound for use in the synthesis and screening of novel antibacterial agents. Research on halo-aryl substituted indenone derivatives, including this structural class, has demonstrated potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens [1]. The 4-fluoro-5-methoxy substitution pattern provides a distinct electronic and steric profile for structure-activity relationship (SAR) studies compared to non-halogenated or alternative regioisomeric building blocks.

Chemical Biology Probe Synthesis and Tool Compound Development

Leverage the commercial availability and high purity (≥97–98%) of this building block [1] for the reliable, large-scale synthesis of diverse indanone-based chemical probes. Its unique substitution pattern offers a well-defined starting point for creating tool compounds to study PPARs, ROR nuclear receptors, or other targets where substituted indanones have demonstrated activity [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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